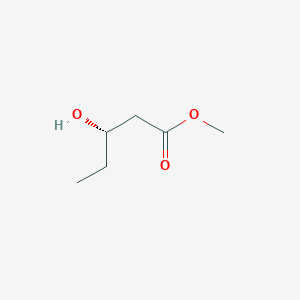
(S)-Methyl 3-Hydroxypentanoate
Overview
Description
(S)-Methyl 3-Hydroxypentanoate is an organic compound with the molecular formula C6H12O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is a methyl ester derivative of 3-hydroxypentanoic acid and is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-Methyl 3-Hydroxypentanoate can be synthesized through several methods. One common approach involves the esterification of (S)-3-hydroxypentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic esterification using lipases is a preferred method due to its mild reaction conditions and high specificity. This method not only ensures the production of the desired enantiomer but also minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: (S)-Methyl 3-Hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-oxopentanoic acid or 3-oxopentanoate.
Reduction: Formation of 3-hydroxypentanol.
Substitution: Formation of various substituted pentanoates depending on the reagent used.
Scientific Research Applications
(S)-Methyl 3-Hydroxypentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving metabolic pathways and enzyme specificity.
Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive compounds.
Industry: It is used in the production of flavors, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-Hydroxypentanoate largely depends on its role in specific reactions or processes. In enzymatic reactions, it acts as a substrate that undergoes transformation through the catalytic action of enzymes. The molecular targets and pathways involved vary depending on the specific application, but typically involve interactions with active sites of enzymes or receptors.
Comparison with Similar Compounds
®-Methyl 3-Hydroxypentanoate: The enantiomer of (S)-Methyl 3-Hydroxypentanoate, differing in the spatial arrangement of atoms.
Methyl 3-Hydroxybutanoate: A similar ester with a shorter carbon chain.
Methyl 3-Hydroxyhexanoate: A similar ester with a longer carbon chain.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This enantiomeric purity is crucial in applications where stereochemistry plays a significant role, such as in pharmaceuticals and enzyme-catalyzed reactions.
Properties
IUPAC Name |
methyl (3S)-3-hydroxypentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-5(7)4-6(8)9-2/h5,7H,3-4H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFXKKFVUDJSPJ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437811 | |
| Record name | Methyl (S)-3-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42558-50-9 | |
| Record name | Methyl (S)-3-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (S)-Methyl 3-Hydroxypentanoate in the synthesis of (S)-quadrilure?
A1: this compound serves as the chiral starting material for the synthesis of (S)-quadrilure []. The stereochemistry of this starting material dictates the final stereochemistry of the product, which is crucial because the biological activity of pheromones like quadrilure is often highly dependent on the specific enantiomer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
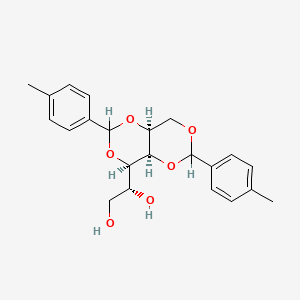


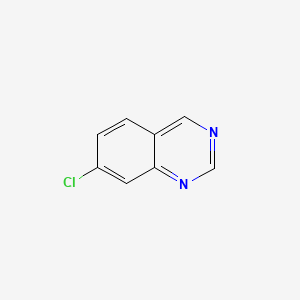

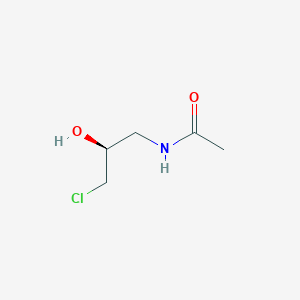
![Imidazo[1,2-a]pyridin-5-ylmethanol](/img/structure/B1588869.png)
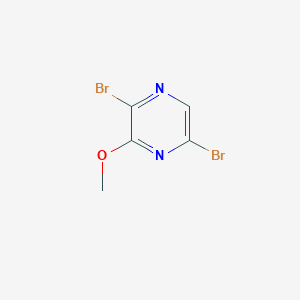
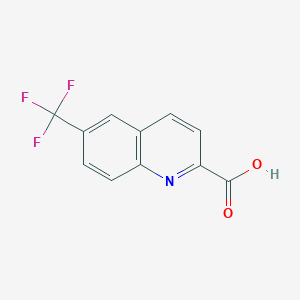
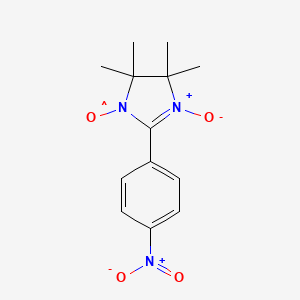
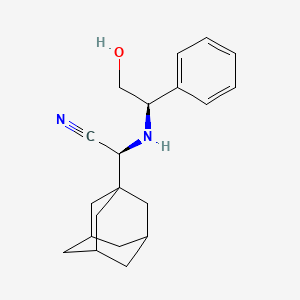
![4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde](/img/structure/B1588876.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1588877.png)

